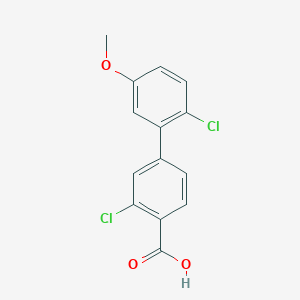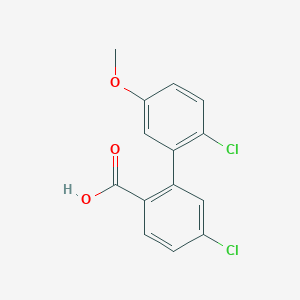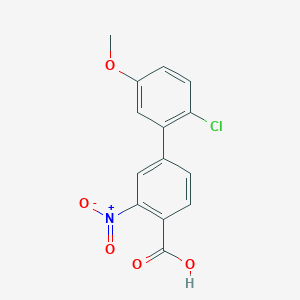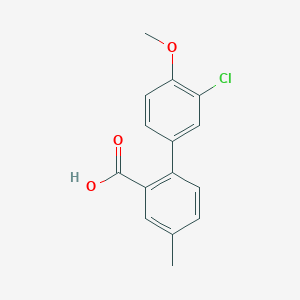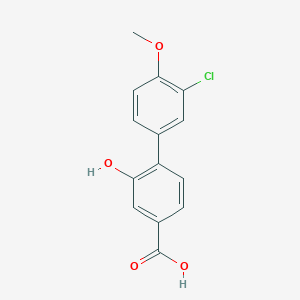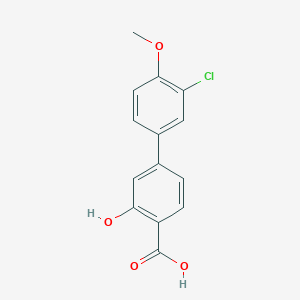
3-(3-Chloro-4-methoxyphenyl)-5-methoxybenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chloro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% (3-CMPBA) is a synthetic compound with a wide range of applications in the field of scientific research. It is a versatile compound which has been used in various studies ranging from biochemical and physiological effects to lab experiments and future directions.
Aplicaciones Científicas De Investigación
3-(3-Chloro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% has a wide variety of applications in the field of scientific research. It has been used in studies of its biochemical and physiological effects, as well as in lab experiments. It has also been used in studies of its mechanism of action and its potential for use in future directions.
Mecanismo De Acción
The mechanism of action of 3-(3-Chloro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% is not yet fully understood. However, it has been suggested that it acts as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is essential for normal brain functioning. The inhibition of this enzyme by 3-(3-Chloro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% could lead to increased levels of acetylcholine in the brain, thus leading to improved brain functioning.
Biochemical and Physiological Effects
3-(3-Chloro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects. It has also been found to have neuroprotective effects, as well as to be a potential inhibitor of acetylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(3-Chloro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% in lab experiments include its high purity and the fact that it is relatively easy to synthesize. It is also relatively inexpensive and can be used in a variety of experiments. However, there are some limitations to using 3-(3-Chloro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% in lab experiments. It is not readily available in large quantities, and its mechanism of action is not yet fully understood.
Direcciones Futuras
There are many potential future directions for the use of 3-(3-Chloro-4-methoxyphenyl)-5-methoxybenzoic acid, 95%. It could be used in the development of new drugs for the treatment of neurological disorders. It could also be used in the development of new compounds with similar properties, such as anti-inflammatory and anti-oxidant compounds. Additionally, it could be used in the development of new compounds with potential applications in the treatment of cancer. Finally, it could be used in the development of new compounds with potential applications in the treatment of Alzheimer’s disease.
Métodos De Síntesis
3-(3-Chloro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% is synthesized through a multi-step process. First, 3-chloro-4-methoxyphenylacetic acid is reacted with 5-methoxybenzene-1,3-diol in the presence of anhydrous sodium carbonate. This reaction is then refluxed and cooled to room temperature. The product is then purified by recrystallization in ethanol. Finally, the compound is dried and the purity is measured to be 95%.
Propiedades
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c1-19-12-6-10(5-11(7-12)15(17)18)9-3-4-14(20-2)13(16)8-9/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGFALTZZHAUIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)OC)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691053 |
Source


|
| Record name | 3'-Chloro-4',5-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261904-99-7 |
Source


|
| Record name | 3'-Chloro-4',5-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


